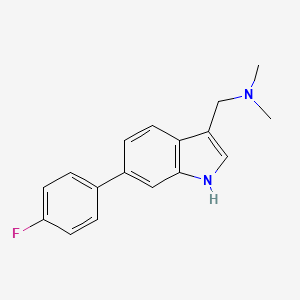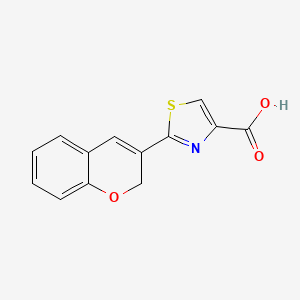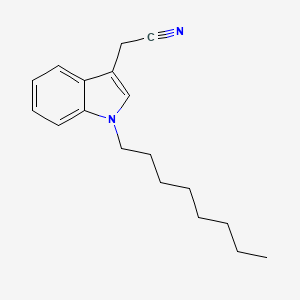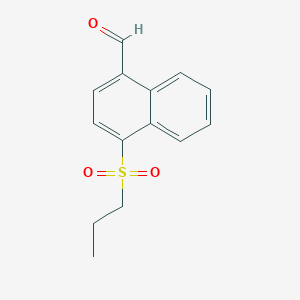![molecular formula C7H3BrF3N3 B11855010 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジンは、分子式C7H3BrF3N3のヘテロ環式化合物です。 この化合物は、医薬品化学において多様な生物学的活性と用途で知られているトリアゾロピリジンファミリーの一部です .
準備方法
合成経路および反応条件
6-ブロモ-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジンを合成するための一般的な方法の1つは、エナミノニトリルとベンゾヒドラジドをマイクロ波照射下で反応させることです。 この触媒フリーで添加剤フリーの方法は環境に優しく、高い収率をもたらします . 反応は通常140℃で発生し、3時間以内に完了します .
工業的生産方法
この化合物の特定の工業的生産方法は広く文書化されていませんが、マイクロ波支援合成の使用は、スケーラブルで効率的な生産の可能性を示唆しています。 この方法の広い基質範囲と官能基耐性は、産業用途に適しています .
化学反応の分析
反応の種類
6-ブロモ-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジンは、以下を含むさまざまな化学反応を受けることができます。
求核置換反応: 臭素原子は他の求核剤に置き換えることができます。
酸化と還元: 化合物はレドックス反応に関与し、その酸化状態を変化させることができます。
縮合反応: 他の化合物との縮合によって、より大きな分子を形成することができます。
一般的な試薬と条件
求核置換反応: アジ化ナトリウムやチオシアン酸カリウムなどの試薬を使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムによる求核置換反応により、化合物のアジド誘導体が生成されます。
科学研究における用途
6-ブロモ-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジンは、科学研究においていくつかの用途があります。
科学的研究の応用
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its biological activity, including acting as inhibitors for enzymes like JAK1 and JAK2.
Biological Research: The compound is studied for its potential in treating diseases such as cardiovascular disorders and type 2 diabetes.
Material Science: It has applications in the development of new materials due to its unique chemical properties.
作用機序
6-ブロモ-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、RORγtの逆アゴニストとして作用し、PHD-1、JAK1、JAK2などの酵素を阻害します . これらの相互作用は特定の経路を阻害し、治療効果につながります。
類似の化合物との比較
類似の化合物
- 8-ブロモ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジン
- 5,6,7,8-テトラヒドロ[1,2,4]トリアゾロ-[4,3-a]ピリジン
独自性
6-ブロモ-8-(トリフルオロメチル)-[1,2,4]トリアゾロ[1,5-a]ピリジンは、その特定の置換パターンにより、独特の生物学的活性と化学的特性を付与しているため、ユニークです。 そのトリフルオロメチル基は安定性と親油性を高め、医薬品化学における貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyridine
Uniqueness
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H3BrF3N3 |
|---|---|
分子量 |
266.02 g/mol |
IUPAC名 |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H |
InChIキー |
WBOXXZVLICSCIO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NC=NN2C=C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


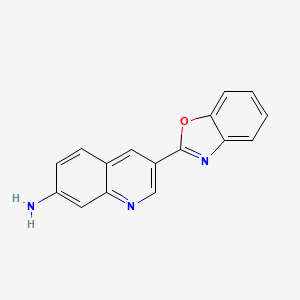


![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)

![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)
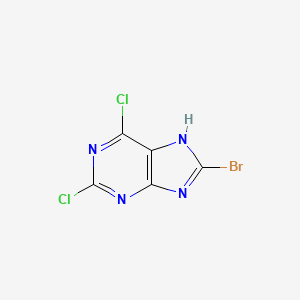
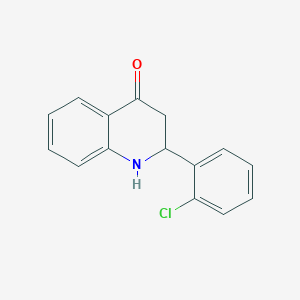
![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)
